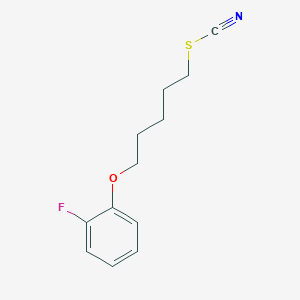

5-(2-fluorophenoxy)pentyl thiocyanate

Description

5-(2-Fluorophenoxy)pentyl thiocyanate is a thiocyanate derivative featuring a pentyl chain terminated by a thiocyanate (-SCN) group and substituted with a 2-fluorophenoxy moiety. This compound combines the electron-withdrawing fluorine atom and the thiocyanate group, which may influence its reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

5-(2-fluorophenoxy)pentyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJBUCPGGUDCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCSC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

The compound’s structure distinguishes it from other thiocyanate derivatives:

- Fluorophenoxy vs. Aromatic Substitutents: Unlike compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate (CAS 41421-09-4, ), which has a fluorophenyl group directly attached to an oxadiazole ring, 5-(2-fluorophenoxy)pentyl thiocyanate incorporates a flexible pentyl chain and a 2-fluorophenoxy group. This chain may enhance lipophilicity compared to rigid aromatic systems .

- Thiocyanate Position: The thiocyanate group in the target compound is terminal on an aliphatic chain, contrasting with derivatives like 3-phenyl-5-phenylaminocarbonyl-...-thiadiazole 7h (), where the thiocyanate is part of a conjugated heterocyclic system.

Physical and Spectroscopic Properties

Melting Points and Stability:

- Derivatives with rigid aromatic systems (e.g., 7d in ) exhibit high melting points (325–326°C), likely due to strong intermolecular interactions. In contrast, the pentyl chain in 5-(2-fluorophenoxy)pentyl thiocyanate may reduce crystallinity, leading to a lower melting point (predicted <200°C based on aliphatic analogs).

- The fluorinated oxadiazole derivative () has a predicted density of 1.50 g/cm³ and boiling point of 361.6°C, suggesting moderate volatility compared to bulkier thiocyanate-thiadiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.